molecular formula CH2Cl3ISi B14574343 Trichloro(iodomethyl)silane CAS No. 61210-81-9

Trichloro(iodomethyl)silane

Cat. No.: B14574343
CAS No.: 61210-81-9
M. Wt: 275.37 g/mol
InChI Key: INXHVQVFSBWEHS-UHFFFAOYSA-N
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Description

Trichloro(iodomethyl)silane is an organosilicon compound characterized by the presence of three chlorine atoms and one iodomethyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(iodomethyl)silane can be synthesized through the reaction of trichlorosilane with iodomethane in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:

HSiCl3+CH3ICl3SiCH2I+HCl\text{HSiCl}_3 + \text{CH}_3\text{I} \rightarrow \text{Cl}_3\text{SiCH}_2\text{I} + \text{HCl} HSiCl3​+CH3​I→Cl3​SiCH2​I+HCl

Industrial Production Methods: Industrial production of this compound involves the use of high-purity trichlorosilane and iodomethane. The reaction is carried out in a reactor equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Trichloro(iodomethyl)silane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.

    Reduction: The compound can be reduced to form silane derivatives.

    Oxidation: Oxidative reactions can lead to the formation of silanol or siloxane compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed in aqueous or organic solvents.

Major Products:

    Nucleophilic Substitution: Formation of trichlorosilane derivatives with different substituents.

    Reduction: Formation of silane or silyl ether compounds.

    Oxidation: Formation of silanol or siloxane compounds.

Scientific Research Applications

Trichloro(iodomethyl)silane has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent for introducing iodomethyl groups into organic molecules.

    Materials Science: Employed in the synthesis of silicon-based materials with unique properties.

    Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as a coupling agent in polymer chemistry.

Mechanism of Action

The mechanism of action of trichloro(iodomethyl)silane involves the reactivity of the iodomethyl group and the silicon-chlorine bonds. The iodomethyl group can undergo nucleophilic substitution, while the silicon-chlorine bonds can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    Trichlorosilane: Similar in structure but lacks the iodomethyl group.

    Tetrachlorosilane: Contains four chlorine atoms attached to silicon.

    Dichloromethylsilane: Contains two chlorine atoms and one methyl group attached to silicon.

Uniqueness: Trichloro(iodomethyl)silane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to other chlorosilanes. This makes it a valuable reagent in organic synthesis and materials science.

Properties

IUPAC Name

trichloro(iodomethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl3ISi/c2-6(3,4)1-5/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXHVQVFSBWEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([Si](Cl)(Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl3ISi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498425
Record name Trichloro(iodomethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61210-81-9
Record name Trichloro(iodomethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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